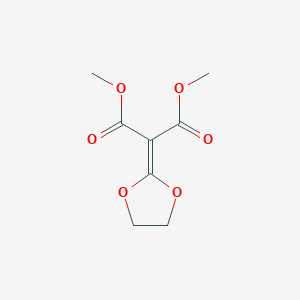
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate is an organic compound that features a dioxolane ring fused with a malonate ester
Méthodes De Préparation
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate can be synthesized through the acetalization of dimethyl malonate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Analyse Des Réactions Chimiques
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, with reagents such as alkoxides or amines.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bonds, yielding malonic acid derivatives.
Applications De Recherche Scientifique
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate is used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of dimethyl 2-(1,3-dioxolan-2-ylidene)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dioxolane ring provides stability to the molecule, allowing it to participate in reactions without decomposing. The ester groups can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate can be compared to other similar compounds, such as:
Dimethyl malonate: Lacks the dioxolane ring, making it less stable in certain reactions.
1,3-Dioxolane: Does not have the malonate ester groups, limiting its use in esterification reactions.
Dimethyl bis(1,3-dioxolan-2-ylmethyl)malonate: Contains two dioxolane rings, offering different reactivity and stability profiles .
This compound stands out due to its unique combination of a dioxolane ring and malonate ester groups, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
121020-73-3 |
|---|---|
Formule moléculaire |
C8H10O6 |
Poids moléculaire |
202.16 g/mol |
Nom IUPAC |
dimethyl 2-(1,3-dioxolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C8H10O6/c1-11-6(9)5(7(10)12-2)8-13-3-4-14-8/h3-4H2,1-2H3 |
Clé InChI |
NNKKLANCFVODSF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C1OCCO1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


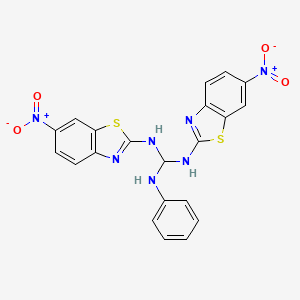
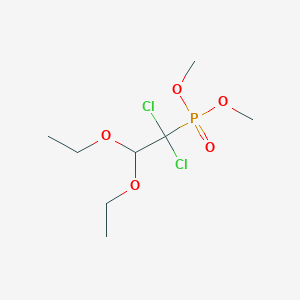

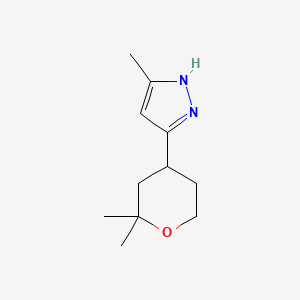


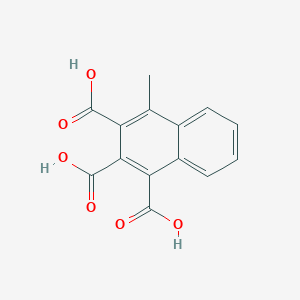
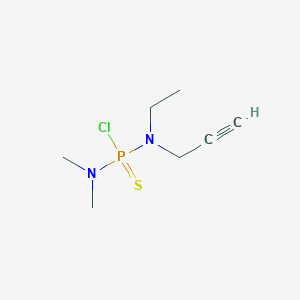

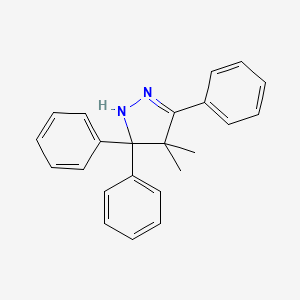
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
